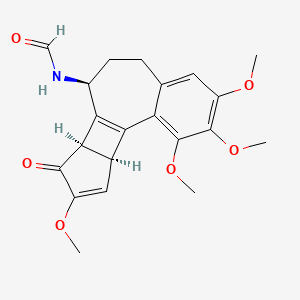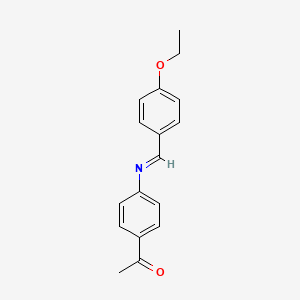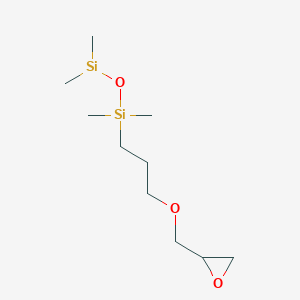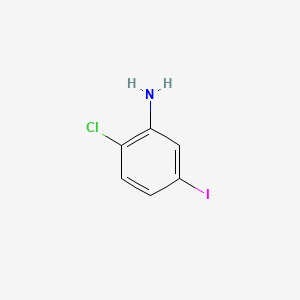![molecular formula C15H26Cl2 B579111 2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene CAS No. 18067-37-3](/img/structure/B579111.png)
2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene is a chemical compound derived from the essential oils of cedar trees, particularly from species such as Cedrus atlantica It belongs to the class of sesquiterpenes, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene can be synthesized from a mixture of α-, β-, and γ-himachalenes, which are obtained through the fractional distillation of cedar essential oils. The synthesis involves the hydrochlorination of the himachalenes mixture using gaseous hydrogen chloride in acetic acid . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of himachalene dihydrochloride follows similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. The process involves continuous distillation and purification steps to isolate the desired compound from the essential oil mixture.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene undergoes various chemical reactions, including:
Oxidation: Conversion to himachalene oxide using oxidizing agents.
Reduction: Reduction to corresponding alcohols under specific conditions.
Substitution: Halogenation and amination reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Utilizes reagents like potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents such as lithium aluminum hydride.
Substitution: Involves halogenating agents like bromine or chlorine and amination reagents like ammonia.
Major Products:
Oxidation: Himachalene oxide.
Reduction: Himachalene alcohols.
Substitution: Halogenated and aminated himachalene derivatives
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of fragrances and as an intermediate in chemical synthesis
Mécanisme D'action
The mechanism of action of himachalene dihydrochloride involves its interaction with specific molecular targets and pathways. It exhibits high affinity towards certain proteins, influencing their activity. For instance, it has been shown to interact with neurotransmitter receptors, leading to its antispasmodic effects. Additionally, it modulates inflammatory pathways, contributing to its anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene can be compared with other sesquiterpenes derived from cedar essential oils, such as:
- Trans-himachalol
- Himachalone
- Himachalone monohydrochloride
Uniqueness: this compound stands out due to its specific chemical structure and the unique biological activities it exhibits. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its versatility in scientific research and industrial applications .
Propriétés
Numéro CAS |
18067-37-3 |
|---|---|
Formule moléculaire |
C15H26Cl2 |
Poids moléculaire |
277.273 |
Nom IUPAC |
2,5-dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene |
InChI |
InChI=1S/C15H26Cl2/c1-13(2)7-5-8-15(4,17)11-6-9-14(3,16)10-12(11)13/h11-12H,5-10H2,1-4H3 |
Clé InChI |
KYJCQMVMSSVVRZ-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(C2C1CC(CC2)(C)Cl)(C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














